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N-Acetyl-D-[1-13C]talosamine

NMR Spectroscopy Metabolic Tracing Glycobiology

Researchers studying glycosylation pathways often face analytical ambiguity when unlabeled or uniformly labeled tracers fail to distinguish specific enzymatic transformations. N-Acetyl-D-[1-13C]talosamine solves this by delivering position-specific 13C enrichment at the anomeric C1 carbon, enabling precise tracking of epimerization reactions (e.g., UDP-N-acetyl-D-talosamine → UDP-N-acetyl-D-fucosamine) critical to capsular polysaccharide biosynthesis. • Enables absolute metabolic flux quantification via LC-MS or 13C NMR isotopomer analysis • Functions as an isotope-dilution internal standard for accurate quantitation of endogenous talosamine pools • Avoids deuterium isotope effects that alter enzyme kinetics in deuterated analogs

Molecular Formula C₇¹³CH₁₅NO₆
Molecular Weight 222.2
Cat. No. B1157510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-[1-13C]talosamine
Synonyms2-Acetamido-2-deoxy-D-[1-13C]talose
Molecular FormulaC₇¹³CH₁₅NO₆
Molecular Weight222.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-[1-13C]talosamine: Position-Specific 13C-Labeled Monosaccharide for Metabolic Tracing


N-Acetyl-D-[1-13C]talosamine (C7[13C]H15NO6, MW 222.20) is a stable isotope-labeled amino sugar derivative of the rare monosaccharide N-acetyl-D-talosamine. As a position-specific [1-13C]-labeled carbohydrate, this compound is utilized as a metabolic tracer in glycosylation pathway studies, metabolic flux analysis (MFA), and NMR spectroscopy applications. The 13C label at the anomeric C1 position enables precise tracking of carbon atom flow through biosynthetic and degradative pathways, providing a distinct analytical advantage over unlabeled and non-position-specific labeled alternatives.

Why Unlabeled or Deuterated Analogs Cannot Substitute in Quantitative Studies


Unlabeled N-acetyl-D-talosamine (CAS 282727-46-2) and deuterated analogs (e.g., N-acetyl-D-talosamine-d3) lack the position-specific 13C enrichment essential for precise metabolic flux quantification and NMR-based isotopomer analysis. While unlabeled compounds are indistinguishable from endogenous metabolite pools and deuterated analogs face deuterium isotope effects that can alter enzyme kinetics and metabolic rates, N-Acetyl-D-[1-13C]talosamine provides a distinct, position-specific 13C signature that avoids both analytical interference and biological perturbation. This targeted labeling at the anomeric C1 position enables unique tracking of specific biochemical transformations, such as the epimerization of UDP-N-acetyl-D-talosamine to UDP-N-acetyl-D-fucosamine, a reaction critical to capsular polysaccharide biosynthesis in pathogenic bacteria. [1]

Quantitative Differentiation Evidence: N-Acetyl-D-[1-13C]talosamine vs. Unlabeled and Deuterated Analogs


Position-Specific 13C NMR Detection of Anomeric Carbon Metabolism

N-Acetyl-D-[1-13C]talosamine provides a distinct NMR signal at the C1 anomeric carbon position, which is absent in unlabeled N-acetyl-D-talosamine. This targeted isotopic enrichment enables unambiguous tracking of metabolic transformations involving the anomeric center, such as phosphorylation and nucleotide sugar formation, without interference from endogenous 12C metabolite pools. The position-specific 13C labeling allows for quantification of metabolic fluxes at specific enzymatic steps, offering a level of resolution that unlabeled compounds cannot provide.

NMR Spectroscopy Metabolic Tracing Glycobiology

13C Labeling for Metabolic Flux Analysis Without Kinetic Isotope Effects

N-Acetyl-D-[1-13C]talosamine serves as a superior tracer for quantitative metabolic flux analysis (MFA) compared to deuterated analogs such as N-acetyl-D-talosamine-d3. While deuterium labeling can introduce kinetic isotope effects that alter enzyme reaction rates and metabolic flux distributions, 13C labeling at the anomeric carbon provides a mass difference that is analytically distinct without significantly perturbing biological kinetics. In 13C-MFA studies, the incorporation of the [1-13C] label into downstream metabolites is quantified via LC-MS or NMR, allowing for precise calculation of metabolic flux ratios through specific pathways.

Metabolic Flux Analysis Glycosylation Pathways Stable Isotope Tracing

Mass Shift for LC-MS Quantitation and Isotope Dilution

The incorporation of a single 13C atom at the anomeric carbon increases the molecular mass of N-Acetyl-D-[1-13C]talosamine from 221.21 g/mol (unlabeled, exact mass 221.0899) to 222.20 g/mol, providing a distinct +1 Da mass shift that is readily detectable by high-resolution mass spectrometry. [1] This mass difference enables its use as an internal standard for precise quantitative analysis by LC-MS or GC-MS, allowing for accurate determination of endogenous N-acetyl-D-talosamine concentrations in complex biological matrices using isotope dilution techniques. The position-specific label also allows for tracking of specific metabolic transformations that result in loss or retention of the labeled carbon.

LC-MS Quantitation Isotope Dilution Metabolomics

High Isotopic Enrichment for Quantitative Accuracy

N-Acetyl-D-[1-13C]talosamine is supplied with a certified isotopic enrichment of 99 atom % 13C, as specified by reputable vendors. This high level of isotopic purity is essential for accurate quantitative analysis using isotope dilution mass spectrometry (IDMS) or NMR. Lower enrichment levels would introduce a larger proportion of unlabeled (12C) molecules, reducing the effective signal intensity and increasing the complexity of spectral deconvolution, thereby compromising quantitative precision. The 99 atom % 13C enrichment ensures that the tracer signal is robust and that correction factors for natural abundance are minimized.

Quantitative Accuracy Isotope Dilution Analytical Standards

Targeted Tracking of Capsular Polysaccharide Epimerization

N-Acetyl-D-talosamine is a key intermediate in the biosynthesis of capsular polysaccharides, such as type 5 (CP5) in Staphylococcus aureus. Specifically, the enzyme CapG catalyzes the 2-epimerization of UDP-N-acetyl-D-talosamine (UDP-TalNAc) to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a nucleotide-activated precursor for CP5 trisaccharide repeating units. [1] By using N-Acetyl-D-[1-13C]talosamine as a substrate, researchers can specifically track the fate of the anomeric carbon through this epimerization reaction using 13C NMR or LC-MS, providing mechanistic insights into CapG catalysis and CP5 assembly. This targeted approach offers superior resolution compared to uniformly labeled or non-specific metabolic tracers.

Capsular Polysaccharide Bacterial Pathogenesis Enzyme Mechanism

Optimized Application Scenarios for N-Acetyl-D-[1-13C]talosamine in Metabolic Research


13C-MFA in Glycosylation Pathways

Researchers investigating the dynamics of hexosamine biosynthetic pathways or glycosylation processes can use N-Acetyl-D-[1-13C]talosamine as a defined 13C-tracer. By supplementing cell cultures with this labeled substrate and quantifying the incorporation of the 13C label into downstream metabolites (e.g., UDP-sugars, glycans) via LC-MS or NMR, absolute metabolic flux rates through specific enzymatic steps can be calculated. The position-specific label provides higher resolution data compared to uniformly labeled tracers, enabling the identification of rate-limiting steps and regulatory nodes in glycan biosynthesis.

Internal Standard for Absolute Quantification in Biological Matrices

In metabolomics and pharmacokinetic studies, N-Acetyl-D-[1-13C]talosamine serves as an ideal internal standard for the absolute quantification of endogenous N-acetyl-D-talosamine levels in plasma, tissues, or cell lysates. Using isotope dilution LC-MS/MS, a known amount of the 13C-labeled standard is spiked into the biological sample prior to extraction. The ratio of the unlabeled analyte peak area to the labeled internal standard peak area provides a precise and matrix-effect-corrected measurement of analyte concentration.

NMR-Based Mechanistic Studies of UDP-Sugar Epimerases

Enzymologists studying nucleotide-sugar epimerases, such as the Staphylococcus aureus CapG enzyme, can employ N-Acetyl-D-[1-13C]talosamine to synthesize the labeled substrate UDP-N-acetyl-D-[1-13C]talosamine. Monitoring the enzymatic conversion of this substrate to UDP-N-acetyl-D-[1-13C]fucosamine by 13C NMR provides a direct and unambiguous method to measure reaction kinetics, determine the stereochemical course of the epimerization, and investigate the enzyme's catalytic mechanism.

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